molecular formula C9H9NO3 B12409823 Hippuric acid-d2

Hippuric acid-d2

Cat. No.: B12409823
M. Wt: 181.18 g/mol
InChI Key: QIAFMBKCNZACKA-NCYHJHSESA-N
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Description

Hippuric acid-d2 is a deuterated form of hippuric acid, where two hydrogen atoms are replaced by deuterium. Hippuric acid itself is a carboxylic acid and organic compound found in urine, formed from the combination of benzoic acid and glycine. The deuterated form is often used in scientific research to study metabolic pathways and as an internal standard in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hippuric acid-d2 involves the acylation of glycine-d2 with benzoyl chloride. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, followed by acidification to form the acid. The reaction conditions are as follows:

    Reactants: Glycine-d2 and benzoyl chloride.

    Base: Sodium hydroxide.

    Solvent: Water or an organic solvent like dichloromethane.

    Temperature: Room temperature to slightly elevated temperatures.

    Acidification: Hydrochloric acid is used to acidify the reaction mixture.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Large quantities of glycine-d2 and benzoyl chloride.

    Continuous Stirring: Ensuring thorough mixing of reactants.

    Controlled Temperature: Maintaining optimal reaction temperatures.

    Purification: Using techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Hippuric acid-d2 undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form benzoic acid and glycine-d2.

    Reduction: Reduction reactions are less common but can yield benzyl alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like ammonia or amines in the presence of a catalyst.

Major Products

    Oxidation: Benzoic acid and glycine-d2.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives.

Mechanism of Action

Hippuric acid-d2 exerts its effects through its metabolic conversion in the body. The primary pathway involves the conjugation of benzoic acid with glycine-d2 to form this compound. This process occurs in the liver and kidneys and is facilitated by enzymes such as glycine N-acyltransferase . The compound is then excreted in the urine, making it a useful biomarker for studying metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Hippuric Acid: The non-deuterated form, commonly found in urine.

    Benzoic Acid: A precursor in the synthesis of hippuric acid.

    Glycine: An amino acid involved in the formation of hippuric acid.

Uniqueness

Hippuric acid-d2 is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry as an internal standard. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

181.18 g/mol

IUPAC Name

2-benzamido-2,2-dideuterioacetic acid

InChI

InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i6D2

InChI Key

QIAFMBKCNZACKA-NCYHJHSESA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)C1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)O

Origin of Product

United States

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